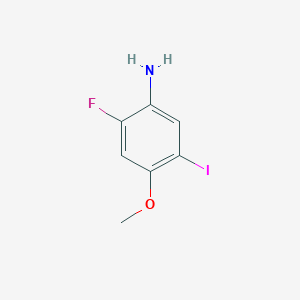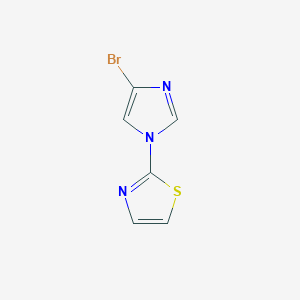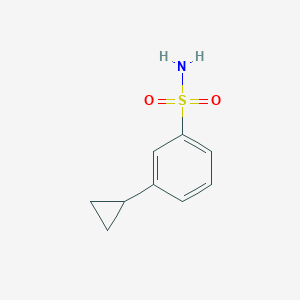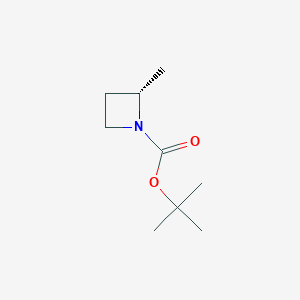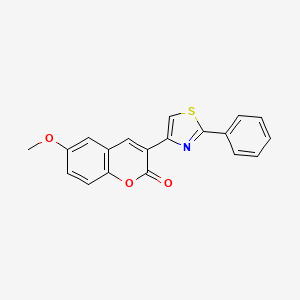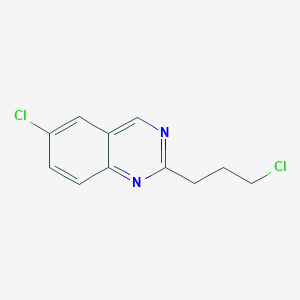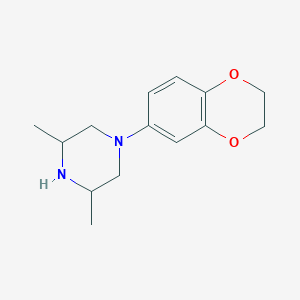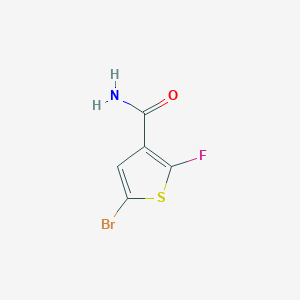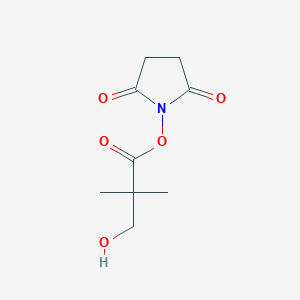
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyrrolidinone ring and a hydroxy-dimethylpropanoate moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate typically involves the reaction of 3-hydroxy-2,2-dimethylpropanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the NHS ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the NHS ester group under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives such as amides, esters, and alcohols, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: It serves as a cross-linking agent in protein and peptide chemistry, facilitating the study of protein-protein interactions.
Medicine: The compound is employed in the development of drug delivery systems and as a linker in antibody-drug conjugates (ADCs).
Industry: It is utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which acts as an efficient leaving group. The compound targets primary amines in proteins and peptides, leading to the formation of covalent bonds that stabilize the molecular structure .
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate
- 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate apart from similar compounds is its specific combination of a hydroxy-dimethylpropanoate moiety with an NHS ester group. This unique structure enhances its reactivity and versatility in various chemical and biological applications .
Propiedades
Fórmula molecular |
C9H13NO5 |
|---|---|
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H13NO5/c1-9(2,5-11)8(14)15-10-6(12)3-4-7(10)13/h11H,3-5H2,1-2H3 |
Clave InChI |
CRGZSUSJUHOPJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CO)C(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)

![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)

![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
